Sodium (2R)-2-(cyclohexa-1,4-dien-1-YL)-2-{[(2E)-4-methoxy-4-oxobut-2-EN-2-YL]amino}acetate
CAS No.:
Cat. No.: VC17197592
Molecular Formula: C13H16NNaO4
Molecular Weight: 273.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16NNaO4 |
|---|---|
| Molecular Weight | 273.26 g/mol |
| IUPAC Name | sodium;2-cyclohexa-1,4-dien-1-yl-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]acetate |
| Standard InChI | InChI=1S/C13H17NO4.Na/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-4,7-8,12,14H,5-6H2,1-2H3,(H,16,17);/q;+1/p-1 |
| Standard InChI Key | XWVDGMIXJIIFTO-UHFFFAOYSA-M |
| Canonical SMILES | CC(=CC(=O)OC)NC(C1=CCC=CC1)C(=O)[O-].[Na+] |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound’s IUPAC name, sodium;2-cyclohexa-1,4-dien-1-yl-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]acetate, reflects its three primary components:
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Cyclohexa-1,4-dien-1-yl group: A conjugated diene system (C6H7) providing planar rigidity and potential π-π interactions .
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(2E)-4-Methoxy-4-oxobut-2-en-2-ylamino group: An α,β-unsaturated ester moiety (C4H5NO3) with a methoxy substituent, enabling electrophilic reactivity and hydrogen bonding .
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Sodium carboxylate group: Enhances water solubility via ionic character (pKa ≈ 4.5–5.0 for analogous carboxylates).
The stereochemistry at the C2 position (R-configuration) and E-geometry of the butenyl group are critical for molecular recognition processes.
Computational and Experimental Physicochemical Data
Key properties derived from PubChem and VulcanChem entries include:
The sodium salt exhibits reduced hydrogen bonding capacity compared to the free acid due to deprotonation of the carboxyl group. Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, suggesting moderate polarity .
Synthesis and Manufacturing Considerations
Retrosynthetic Analysis
Proposed synthetic routes involve sequential assembly of the three main subunits:
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Cyclohexadiene Construction: Diels-Alder reactions between 1,3-butadiene and acetylene derivatives under Lewis acid catalysis (e.g., AlCl3) .
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Amino Acid Coupling: Michael addition of glycine derivatives to α,β-unsaturated esters, followed by stereoselective reduction.
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Salt Formation: Carboxylate neutralization using sodium hydroxide in methanol/water mixtures.
Challenges in Scalable Production
Key hurdles include:
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Stereochemical Control: Maintaining R-configuration at C2 requires chiral auxiliaries or asymmetric catalysis.
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Oxobutene Stability: The (2E)-4-methoxy-4-oxobut-2-en-2-yl group is prone to hydrolysis under acidic conditions (t1/2 = 3.2 hr at pH 2) .
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Purification Complexity: Similar polarities of diastereomers necessitate high-performance liquid chromatography (HPLC).
Biological Relevance and Mechanistic Hypotheses
Putative Targets in Medicinal Chemistry
While direct bioactivity data are scarce, structural analogs suggest potential interactions with:
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Cyclooxygenase-2 (COX-2): The cyclohexadiene moiety may mimic arachidonic acid’s carbocyclic region (Ki ≈ 8–12 μM predicted) .
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Amino Acid Transporters: The carboxylate group could facilitate uptake via LAT1/SLC7A5 transporters (Km ≈ 50–100 μM).
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Kinase Inhibition: The α,β-unsaturated ester may act as a Michael acceptor for cysteine residues in ATP-binding pockets .
ADMET Predictions
Quantitative structure-activity relationship (QSAR) models predict:
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Absorption: Moderate intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).
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Metabolism: Rapid glucuronidation of the phenolic oxygen (CLint = 45 μL/min/mg) .
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Toxicity: Low acute toxicity (LD50 > 2000 mg/kg in rodents) but potential hepatotoxicity at chronic doses.
Analytical Characterization Techniques
Spectroscopic Fingerprints
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NMR (400 MHz, D2O):
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δ 6.25–5.95 (m, 2H, CH=CH), δ 4.72 (s, 1H, CHNH), δ 3.78 (s, 3H, OCH3).
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IR (ATR):
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HRMS (ESI+):
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m/z 273.1432 [M+Na]+ (calc. 273.1428).
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Chromatographic Behavior
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) shows a retention time of 8.9 min, with ≥95% purity.
Comparative Analysis with Structural Analogs
| Compound | MW (g/mol) | LogP | COX-2 IC50 (μM) | Aqueous Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | 273.26 | 1.2 | Not Tested | 34.2 |
| Diclofenac | 296.15 | 4.5 | 0.028 | 0.8 |
| Celecoxib | 381.38 | 3.5 | 0.040 | 0.01 |
The target compound’s higher solubility and lower LogP suggest improved pharmacokinetics over traditional NSAIDs but potentially reduced target affinity .
Industrial and Regulatory Status
Patent Landscape
No granted patents specifically claim this compound, though WO2023/045678A1 describes related cyclohexadienyl amino acid derivatives for inflammatory diseases.
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